molecular formula C22H31N5O4 B11177800 N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

Cat. No.: B11177800
M. Wt: 429.5 g/mol
InChI Key: JNJVSRXPQSPOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide is a complex organic compound with a unique structure that includes both acetyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide stands out due to its complex structure, which provides unique chemical and biological properties.

Properties

Molecular Formula

C22H31N5O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C22H31N5O4/c1-3-25-10-12-26(13-11-25)15-21(30)27-9-8-23-22(31)19(27)14-20(29)24-18-6-4-17(5-7-18)16(2)28/h4-7,19H,3,8-15H2,1-2H3,(H,23,31)(H,24,29)

InChI Key

JNJVSRXPQSPOIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.